Cas no 532951-91-0 (1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone)

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone is a specialized heterocyclic compound featuring a nitro-substituted benzothiazole core linked to a thioacetone moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the development of sulfur-containing heterocycles or as an intermediate in pharmaceutical and agrochemical applications. The nitro group enhances electrophilic properties, facilitating further functionalization, while the thioacetone segment offers versatility in nucleophilic reactions. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers may find it useful for constructing complex molecular architectures or studying sulfur-based reaction mechanisms. Proper storage in a cool, dry environment is recommended to maintain integrity.
1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone structure
532951-91-0 structure
商品名:1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone
CAS番号:532951-91-0
MF:C10H8N2O3S2
メガワット:268.31212
MDL:MFCD03356976
CID:891825

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 化学的及び物理的性質

名前と識別子

    • 1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one
    • 1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
    • 1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone(SALTDATA: FREE)
    • CHEMBRDG-BB 7267234
    • 1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)THIO]ACETONE
    • AC1NLL1V
    • AG-F-82662
    • CTK4J7470
    • MolPort-002-933-496
    • STK032378
    • 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone
    • MDL: MFCD03356976
    • インチ: InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3
    • InChIKey: OCUJHKVWCDVONX-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])S1

計算された属性

  • せいみつぶんしりょう: 267.99800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 129.32000
  • LogP: 3.40880

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N498758-50mg
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0
50mg
$ 50.00 2022-06-03
1PlusChem
1P00DBA9-1g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
1g
$43.00 2025-02-26
A2B Chem LLC
AG20353-5g
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
5g
$111.00 2024-04-19
Ambeed
A670170-5g
1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one
532951-91-0 95+%
5g
$104.0 2024-04-18
eNovation Chemicals LLC
Y1251033-5g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
5g
$175 2025-02-28
eNovation Chemicals LLC
Y1251033-1g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
1g
$85 2025-02-28
eNovation Chemicals LLC
Y1251033-1g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
1g
$85 2025-02-28
TRC
N498758-500mg
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0
500mg
$ 80.00 2022-06-03
eNovation Chemicals LLC
Y1251033-5g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
5g
$175 2024-06-06
1PlusChem
1P00DBA9-5g
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone
532951-91-0 95%
5g
$128.00 2025-02-26

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 関連文献

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetoneに関する追加情報

Recent Advances in the Study of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone (CAS: 532951-91-0): A Comprehensive Research Brief

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone (CAS: 532951-91-0) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This benzothiazole derivative exhibits unique structural features that make it a promising candidate for the development of novel therapeutic agents. Recent studies have focused on elucidating its biological activities, pharmacokinetic properties, and mechanisms of action, particularly in the context of antimicrobial and anticancer research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone against a panel of drug-resistant bacterial strains. The compound demonstrated potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. Molecular docking studies suggested that the compound likely targets bacterial DNA gyrase, a critical enzyme in bacterial DNA replication.

In the field of oncology, researchers have explored the anticancer potential of this compound through in vitro and in vivo models. A recent preprint on bioRxiv (2024) reported that 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone induced apoptosis in triple-negative breast cancer cells by activating the intrinsic mitochondrial pathway. The compound showed selective cytotoxicity against cancer cells while exhibiting minimal effects on normal human fibroblasts at therapeutic concentrations. These findings suggest its potential as a lead compound for developing targeted cancer therapies.

The synthetic chemistry of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone has also seen advancements. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). The new protocol utilizes green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation. This development is particularly significant for potential industrial-scale production of the compound for pharmaceutical applications.

Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles for 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone. The compound demonstrates good oral bioavailability (62% in rats) and crosses the blood-brain barrier, suggesting potential applications in central nervous system disorders. However, metabolism studies indicate rapid hepatic clearance, which may necessitate formulation strategies to prolong its half-life in clinical applications.

Current challenges in the development of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone include optimizing its selectivity profile and addressing potential toxicity concerns identified in chronic dosing studies. Future research directions may focus on structural modifications to enhance target specificity and reduce off-target effects, as well as exploring combination therapies with existing antimicrobial or anticancer agents to improve therapeutic outcomes.

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